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molecular formula C11H12O2 B1590697 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one CAS No. 58621-52-6

1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one

Cat. No. B1590697
M. Wt: 176.21 g/mol
InChI Key: BAXUMNKQKVFPNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07989451B2

Procedure details

AlCl3 (11.8 g, 88.2 mmol) was added in small portions to a stirred solution of AcCl (11.9 mL, 167.5 mmol) in dry DCM (250 mL) at −10° C. and the mixture stirred until homogeneous (15 min). The solution was added, via a cannula, to a stirred solution of chroman (229) (11.8 g, 88.2 mmol) in dry DCM (200 mL) at −10° C. and the solution stirred for 30 min at −10° C. and then poured into ice/cHCl (5:1 v/v, 1.5 L). The mixture was stirred for 2 h, extracted with DCM (3×100 mL), the combined organic fraction dried and the solvent evaporated. The residue was purified by chromatography, eluting with a gradient (10-20%) of EtOAc/pet. ether, to give 1-(3,4-dihydro-2H-chromen-6-yl)ethanone (230) (12.45 g, 80%) as a white solid: 1H NMR δ 7.68-7.22 (m, 2H, H-5, H-7), 6.82 (d, J=9.2 Hz, 1H, H-8), 4.24 (br dd, J=5.3, 5.2 Hz, 2H, H 2), 2.83 (br t, J=6.5 Hz, 2H, H-4), 2.53 (s, 3H, CH3), 2.00-2.06 (m, 2H, H-3).
Name
Quantity
11.8 g
Type
reactant
Reaction Step One
Name
Quantity
11.9 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice cHCl
Quantity
1.5 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[C:5](Cl)([CH3:7])=[O:6].[O:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH2:12][CH2:11][CH2:10]1>C(Cl)Cl>[O:9]1[C:18]2[C:13](=[CH:14][C:15]([C:5](=[O:6])[CH3:7])=[CH:16][CH:17]=2)[CH2:12][CH2:11][CH2:10]1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
11.8 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
11.9 mL
Type
reactant
Smiles
C(=O)(C)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
11.8 g
Type
reactant
Smiles
O1CCCC2=CC=CC=C12
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
ice cHCl
Quantity
1.5 L
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred until homogeneous (15 min)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution stirred for 30 min at −10° C.
Duration
30 min
STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×100 mL)
CUSTOM
Type
CUSTOM
Details
the combined organic fraction dried
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography
WASH
Type
WASH
Details
eluting with a gradient (10-20%) of EtOAc/pet. ether

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
O1CCCC2=CC(=CC=C12)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.45 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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